molecular formula C24H26ClNO4 B15010919 1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone

Cat. No.: B15010919
M. Wt: 427.9 g/mol
InChI Key: KZAFXHLVGZUMSI-UHFFFAOYSA-N
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Description

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydroxy group attached to a cyclohexene ring

Preparation Methods

The synthesis of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

    Cyclohexene Ring Formation: This step often involves the Diels-Alder reaction between a diene and a dienophile.

    Functionalization: Introduction of the acetyl, chlorophenyl, hydroxy, and methoxyphenyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.

    Industrial Production: Large-scale production may utilize catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Major Products: These reactions yield various derivatives, including alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

1-[5-ACETYL-6-(4-CHLOROPHENYL)-4-HYDROXY-2-[(4-METHOXYPHENYL)AMINO]-4-METHYLCYCLOHEX-1-EN-1-YL]ETHAN-1-ONE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other cyclohexene derivatives with various substituents.

    Uniqueness: The specific combination of functional groups in this compound provides unique chemical and biological properties, making it a valuable subject for research and development.

Properties

Molecular Formula

C24H26ClNO4

Molecular Weight

427.9 g/mol

IUPAC Name

1-[3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-(4-methoxyanilino)-6-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C24H26ClNO4/c1-14(27)21-20(26-18-9-11-19(30-4)12-10-18)13-24(3,29)23(15(2)28)22(21)16-5-7-17(25)8-6-16/h5-12,22-23,26,29H,13H2,1-4H3

InChI Key

KZAFXHLVGZUMSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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